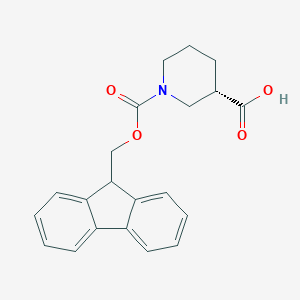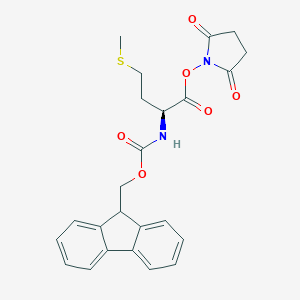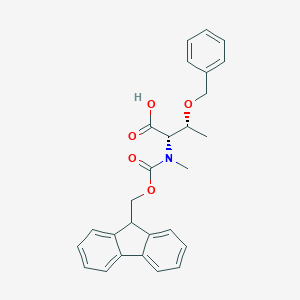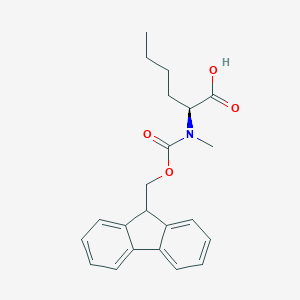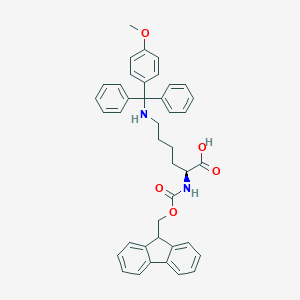
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, is a useful research compound. Its molecular formula is C29H35NO8 and its molecular weight is 525,6 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-L-Gla(OtBu)2-OH is a building block for the introduction of γ-carboxyglutamic acid (Gla) in peptide synthesis . It is used in Fmoc solid-phase peptide synthesis, a method used to chemically synthesize peptides .
Post-Translational Modification Studies
γ-Carboxylation of glutamic acid is a rare post-translational modification that occurs in certain proteins. Fmoc-L-Gla(OtBu)2-OH is used to study this modification, which is known to occur in blood coagulation factors and in some snake and cone snail venoms .
Drug Discovery
This compound offers immense potential for applications in drug discovery. It can be used to synthesize complex peptides that have therapeutic potential.
Material Synthesis
Fmoc-L-Gla(OtBu)2-OH can be used in the synthesis of materials, particularly in the creation of peptide-based materials. These materials have applications in various fields, including biotechnology and nanotechnology.
Biotechnology
In biotechnology, Fmoc-L-Gla(OtBu)2-OH can be used to create bioactive peptides. These peptides can have various applications, such as in the development of new bio-based products or processes.
Study of Venomous Organisms
The γ-carboxylation of glutamic acid, for which Fmoc-L-Gla(OtBu)2-OH is a building block, is known to occur in some snake and cone snail venoms . Therefore, this compound can be used in the study of these venomous organisms and in the development of antivenom therapies.
Wirkmechanismus
Target of Action
The primary target of this compound is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides . Gla plays a crucial role in calcium binding, which is essential for the function of blood coagulation factors.
Mode of Action
Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .
Biochemical Pathways
The γ-carboxylation of glutamic acid is a key biochemical pathway affected by this compound. This post-translational modification is crucial for the function of blood coagulation factors and certain venoms . The downstream effects include enhanced calcium binding, which is essential for the function of these proteins.
Result of Action
The result of the compound’s action is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides . This modification enhances the calcium-binding properties of these peptides, which can be crucial for their biological function, such as in blood coagulation factors.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUHYXXHXECDI-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468949 |
Source


|
| Record name | Fmoc-L-Gla(OtBu)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid | |
CAS RN |
111662-64-7 |
Source


|
| Record name | Fmoc-L-Gla(OtBu)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (Fmoc-Gla(OtBu)2-OH) relevant to the study of conopeptides like !-conotoxin TxIC?
A1: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (Fmoc-Gla(OtBu)2-OH) is a protected form of gamma-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS). The research article highlights the discovery and characterization of !-conotoxin TxIC, a conopeptide with a high degree of post-translational modification, including the presence of Gla []. While the article doesn't explicitly state the use of Fmoc-Gla(OtBu)2-OH in synthesizing !-conotoxin TxIC, it mentions the use of SPPS as a common technique in conopeptide research []. Therefore, it's plausible that researchers studying !-conotoxin TxIC and its analogs might utilize Fmoc-Gla(OtBu)2-OH to incorporate Gla during synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






